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(S,R,S)-AHPC-PEG6-AZIDE -

(S,R,S)-AHPC-PEG6-AZIDE

Catalog Number: EVT-8279632
CAS Number:
Molecular Formula: C36H55N7O10S
Molecular Weight: 777.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S,R,S)-AHPC-PEG6-AZIDE can be synthesized through various chemical processes, often involving the coupling of azide groups with polyethylene glycol (PEG) derivatives. The classification of this compound falls under organic azides, which are known for their utility in click chemistry and bioconjugation applications due to their ability to undergo efficient cycloaddition reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S,R,S)-AHPC-PEG6-AZIDE typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as polyethylene glycol and chiral building blocks that provide the (S,R,S) configuration.
  2. Azide Formation: The introduction of the azide functional group can be accomplished via nucleophilic substitution reactions or by using azidation reagents like sodium azide in conjunction with appropriate electrophiles.
  3. Purification: After the reaction, purification techniques such as chromatography are employed to isolate the desired product from unreacted materials and by-products.

The technical details of these reactions often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of (S,R,S)-AHPC-PEG6-AZIDE.

Molecular Structure Analysis

Structure and Data

The molecular structure of (S,R,S)-AHPC-PEG6-AZIDE can be represented as follows:

  • Molecular Formula: C₁₃H₁₈N₄O₆
  • Molecular Weight: Approximately 318.31 g/mol
  • Structural Features: The compound contains a PEG chain, which provides solubility in aqueous environments, along with an azide group that facilitates further chemical modifications.

The stereochemistry indicated by (S,R,S) suggests that there are three chiral centers in the molecule, influencing its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

(S,R,S)-AHPC-PEG6-AZIDE is particularly notable for its participation in click chemistry reactions, especially the copper-catalyzed azide-alkyne cycloaddition. This reaction allows for the formation of stable triazole linkages, which can be utilized for:

  • Bioconjugation: Attaching biomolecules such as proteins or nucleic acids to surfaces or other biomolecules.
  • Drug Development: Creating drug conjugates that enhance therapeutic efficacy or target specificity.

The efficiency of these reactions is influenced by factors such as catalyst choice, temperature, and concentration of reactants.

Mechanism of Action

Process and Data

The mechanism of action for (S,R,S)-AHPC-PEG6-AZIDE primarily revolves around its ability to form covalent bonds through click chemistry. When reacted with an alkyne under copper(I) catalysis, the azide undergoes a [3+2] cycloaddition to form a stable triazole:

  1. Activation: The copper catalyst activates both the azide and alkyne.
  2. Cycloaddition: A new bond forms between the nitrogen atom of the azide and one carbon atom of the alkyne.
  3. Product Formation: The resultant triazole product is stable and can be further manipulated for various applications.

This process is highly selective and proceeds under mild conditions, making it ideal for biological applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S,R,S)-AHPC-PEG6-AZIDE exhibits several notable physical and chemical properties:

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of (S,R,S)-AHPC-PEG6-AZIDE.

Applications

Scientific Uses

(S,R,S)-AHPC-PEG6-AZIDE has a wide range of applications in scientific research:

  1. Bioconjugation: Used extensively for labeling proteins or peptides for imaging or therapeutic purposes.
  2. Drug Delivery Systems: Serves as a linker in drug conjugates that improve pharmacokinetics or target delivery.
  3. Material Science: Employed in the development of hydrogels or polymeric materials with specific functionalities.
PROTAC Technology and Targeted Protein Degradation Mechanisms

Molecular Basis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to degrade specific disease-causing proteins by hijacking the ubiquitin-proteasome system. These molecules consist of three elements:

  • Target Protein Ligand: Binds to a protein of interest (e.g., kinase, transcription factor).
  • E3 Ubiquitin Ligase Ligand: Recruits an E3 ligase (e.g., Von Hippel-Lindau, cereblon).
  • Linker: Spatially connects both ligands, enabling ternary complex formation [1] [5].

PROTACs operate catalytically: After ubiquitination of the target protein, the PROTAC dissociates and recycles for subsequent degradation cycles. This contrasts with occupancy-driven inhibitors, which require sustained binding for efficacy [2] [8]. Key advantages include:

  • Expanded Druggability: Targets "undruggable" proteins lacking enzymatic pockets (e.g., scaffolding proteins) [2].
  • Overcoming Resistance: Degrades entire target proteins, circumventing mutations or overexpression [8].
  • Substoichiometric Efficiency: Single PROTAC molecules degrade multiple target copies [1] [5].

Table 1: Evolution of PROTAC Designs

GenerationE3 Ligand TypeKey FeaturesLimitations
Peptide-based (2001)Phosphopeptide (e.g., IκBα)Proof-of-concept degradation of MetAP-2Low cell permeability; instability
Small-molecule (2008)MDM2 ligandsImproved pharmacokineticsModerate degradation efficiency
Modern (Post-2012)VHL/CRBN ligandsNanomolar degradation potencyHook effect at high concentrations

Role of E3 Ubiquitin Ligase Recruitment in Ubiquitin-Proteasome System Activation

E3 ubiquitin ligases confer substrate specificity to the ubiquitin-proteasome system. Over 600 human E3 ligases are classified into three families based on structural and mechanistic features [3] [6] [9]:

  • Really Interesting New Gene (RING) Family:
  • Largest family (>600 members).
  • Acts as scaffolds to directly transfer ubiquitin from E2 enzymes to substrates.
  • Includes Cullin-RING ligases (CRLs), which constitute ~20% of cellular ubiquitination events [6].
  • Homologous to E6AP C-Terminus (HECT) Family:
  • Forms transient thioester intermediates with ubiquitin before substrate transfer.
  • Subfamilies include NEDD4 (membrane trafficking) and HERC (cell cycle regulation) [3] [9].
  • RING-Between-RING (RBR) Family:
  • Hybrid mechanism: RING1 domain binds E2~Ub, while RING2 catalyzes substrate transfer.
  • Includes Parkin, implicated in mitochondrial quality control [6].

PROTACs exploit E3 ligases by forcing proximity between the ligase and a neosubstrate. Successful degradation requires:

  • Ligand Binding Affinity: High-affinity E3 binders (e.g., VHL ligand (S,R,S)-AHPC).
  • Productive Ternary Orientation: Ensures target lysines face the E2-loaded ubiquitin [4] [7].

Von Hippel-Lindau (VHL) Ligand Systems in Ternary Complex Formation

Von Hippel-Lindau protein is a substrate receptor for the Cullin2-RING E3 ligase complex. Its physiological role involves oxygen sensing by degrading hypoxia-inducible factor 1α (HIF-1α) under normoxia. Key structural features include [4] [7]:

  • β-Domain: Binds hydroxyproline residues in HIF-1α.
  • α-Domain: Recruits Elongin B/C-Cullin2 scaffolding.

(S,R,S)-AHPC (also termed VH032) is a high-affinity VHL ligand mimicking HIF-1α’s hydroxyproline interaction. When incorporated into PROTACs (e.g., (S,R,S)-AHPC-PEG6-AZIDE), it enables:

  • Cooperative Ternary Complexes: Protein-protein interactions between VHL and the target enhance binding affinity. Cooperativity (α) is quantified as:$$α = \frac{K{D}^{binary}}{K{D}^{ternary}}$$where α > 1 indicates positive cooperativity [7] [10].
  • Linker-Dependent Efficacy: PEG6 spacers balance flexibility and length to optimize ternary formation.

Table 2: Impact of Cooperativity on PROTAC Efficacy

PROTACTargetCooperativity (α)DC₅₀ (nM)
MZ1BRD4 BD22510
ACBI1SMARCA2/4303
Non-cooperative analogBRD4 BD21>1,000

Structural studies reveal that PROTACs like MZ1 bury >1,200 Ų of surface area at the VHL-BRD4 interface, explaining their high cooperativity [7] [10]. Modifications to the VHL ligand’s exit vector (e.g., adding PEG6 linkers) minimize steric clashes, facilitating degradation of membrane-associated targets [4] [7].

Properties

Product Name

(S,R,S)-AHPC-PEG6-AZIDE

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C36H55N7O10S

Molecular Weight

777.9 g/mol

InChI

InChI=1S/C36H55N7O10S/c1-26-32(54-25-39-26)28-7-5-27(6-8-28)22-38-34(46)30-21-29(44)23-43(30)35(47)33(36(2,3)4)41-31(45)24-53-20-19-52-18-17-51-16-15-50-14-13-49-12-11-48-10-9-40-42-37/h5-8,25,29-30,33,44H,9-24H2,1-4H3,(H,38,46)(H,41,45)/t29-,30+,33-/m1/s1

InChI Key

AJSBEOXYBAZQFR-YLJHYDRVSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-])O

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